molecular formula C7H7IO B097238 4-Iodobenzyl alcohol CAS No. 18282-51-4

4-Iodobenzyl alcohol

Cat. No.: B097238
CAS No.: 18282-51-4
M. Wt: 234.03 g/mol
InChI Key: CNQRHSZYVFYOIE-UHFFFAOYSA-N
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Description

4-Iodobenzyl alcohol is an organic compound with the molecular formula C7H7IO. It is a derivative of benzyl alcohol where an iodine atom is substituted at the para position of the benzene ring. This compound is a white to pale yellow crystalline powder and is known for its use in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-iodobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically proceeds at room temperature and yields this compound as the primary product.

Another method involves the hydrolysis of 4-iodobenzyl chloride in the presence of a base such as sodium hydroxide (NaOH). This reaction also takes place at room temperature and produces this compound.

Industrial Production Methods

Industrial production of this compound often involves the iodination of benzyl alcohol using iodine and a suitable oxidizing agent. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Iodobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-iodobenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 4-iodotoluene using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 4-Iodobenzaldehyde

    Reduction: 4-Iodotoluene

    Substitution: Various substituted benzyl alcohol derivatives

Scientific Research Applications

4-Iodobenzyl alcohol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of iodinated contrast agents used in medical imaging.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl alcohol
  • 4-Chlorobenzyl alcohol
  • 4-Fluorobenzyl alcohol
  • 4-Methoxybenzyl alcohol

Comparison

4-Iodobenzyl alcohol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated benzyl alcohols. The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, making this compound more reactive in nucleophilic substitution reactions. Additionally, the iodine atom’s electron-withdrawing effect influences the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

(4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQRHSZYVFYOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171339
Record name Benzyl alcohol, p-iodo-
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Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18282-51-4
Record name 4-Iodobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18282-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, p-iodo-
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Record name Benzyl alcohol, p-iodo-
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Record name 4-Iodobenzyl Alcohol
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Synthesis routes and methods I

Procedure details

A solution of glacial acetic acid (1350 ml.) and iodine (250 g.) was heated to 100° and then concentrated sulfuric acid (140 ml. of 95-97%) added, followed by benzyl alcohol (216 g.). Sodium iodate (92 g.) in water (500 ml.) was then introduced dropwise with stirring over a period of 1 hour. The temperature was maintained at 100°-110° for an additional 30 minutes before the reaction mixture was poured onto 1 Kg. of crushed ice. The mixture was extracted with chloroform, the combined chloroform solution washed with water, dried, and concentrated. The remaining oil was distilled at reduced pressure to give p-iodobenzyl alcohol. A mass spectrum (70 ev) parent ion was measured at m/e 233.9545; calculated for C7H7IO, 233.9544. The ir and nmr spectrum were in agreement with the proposed structure. The use of a mass spectrum for identification of compounds is shown, for example, in R. Venkataraghaven, R. D. Broad, R. Klimowsky, J. W. Amy, and F. W. McLafferty, Adv. Mass Spec., 4, 65 (1967) and R. Venkataraghaven, R. J. Klimowsky, F. W. McLafferty, Acc. Chem. Res., 3, 158 (1970).
Quantity
140 mL
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216 g
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92 g
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500 mL
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250 g
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1350 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-iodobenzoic acid (22 g) in tetrahydrofuran (450 mL) was added borane dimethylsulfide complex (35.5 mL, 10M in tetrahydrofuran), and the solution was allowed to stir overnight. The reaction was quenched by addition of methanol, and the solvent was evaporated. The residue was dissolved in ethyl acetate and filtered. The solvent was evaporated to give a solid, which was recrystallized from ether to yield a white solid, which was chromatographed, eluting with ether, to give 4-iodobenzyl alcohol (15.1 g).
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22 g
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35.5 mL
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450 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a stirred solution of p-iodobenzoic acid (5 mmole) in a dry tetrahydrofuran (20 ml) at -70° is added a suspension of lithium aluminum hydride (10 mmole) in tetrahydrofuran (10 ml). The mixture is allowed to warm to 0° and stirred at 0° for 2 hours. The reaction mixture is then poured into a dilute hydrochloric acid -- ice mixture and extracted with ether. The ether extract is washed with dilute bicarbonate solution, washed, dried over sodium sulfate and concentrated to dryness. Chromatography of the residue on a silica gel gives p-iodobenzyl alcohol.
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5 mmol
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20 mL
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solvent
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10 mmol
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reactant
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10 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodobenzyl alcohol
Reactant of Route 2
4-Iodobenzyl alcohol
Reactant of Route 3
4-Iodobenzyl alcohol
Reactant of Route 4
4-Iodobenzyl alcohol
Reactant of Route 5
4-Iodobenzyl alcohol
Reactant of Route 6
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4-Iodobenzyl alcohol
Customer
Q & A

Q1: Why is 4-Iodobenzyl alcohol useful in organic synthesis?

A1: this compound serves as a valuable building block due to its reactivity and the versatility of the iodine atom. [, ] For instance, it can be readily converted to 4-Iodobenzyl bromide, a stable protecting group removable via palladium-catalyzed amination followed by acid treatment. [] Additionally, the iodine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents onto the benzyl group. []

Q2: Can you provide an example of this compound's application in material science?

A2: Researchers successfully synthesized a novel ferrocenylthioester utilizing this compound and ferrocene as starting materials. [] This ferrocenylthioester was then electrochemically reduced to form ferrocenylthiol, which self-assembled on gold electrodes, demonstrating potential applications in materials science and electrochemistry. []

Q3: Are there examples of this compound being used to synthesize complex molecules?

A3: Yes, this compound plays a crucial role in synthesizing diacetoxyiodobenzyl triethyl ammonium chloride. [] This multi-step synthesis involves converting this compound to 4-Iodobenzyl chloride, followed by quaternary ammonium salt formation and oxidation. [] The resulting diacetoxyiodobenzyl triethyl ammonium chloride acts as a mild and selective oxidizing agent for alcohols, converting them to aldehydes or ketones. []

Q4: What are the advantages of using triolborate-type monomers like potassium 3-(6-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate (M1), which contains a structural similarity to this compound, in polymerization reactions?

A4: Triolborate-type monomers like M1, structurally similar to this compound in their use of halogens for further reactions, offer significant advantages in Suzuki–Miyaura catalyst-transfer polycondensation (SCTP). [] These monomers enable the controlled synthesis of well-defined polycarbazole-based materials, such as poly[9-(2-octyldodecyl)-3,6-carbazole] (3,6-PCz), by minimizing side reactions and allowing for end-group functionalization. [] This control over polymer structure and functionality is highly desirable for various applications.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound should be handled with care as it is corrosive and a lachrymator. [] It is recommended to handle it in a well-ventilated area while wearing appropriate personal protective equipment, including gloves and eye protection. [] Contact with skin and eyes should be avoided, and proper waste disposal procedures should be followed. []

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